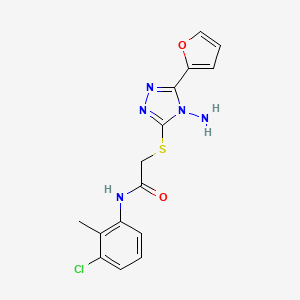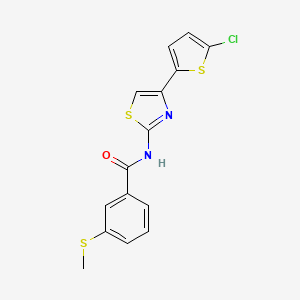
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one" is a complex organic molecule that likely possesses a piperazine core, a tetrazole ring, and a fluorophenyl group. These structural motifs are common in pharmaceutical chemistry due to their potential biological activities. The presence of a fluorine atom can significantly affect the molecule's biological properties, such as metabolic stability and lipophilicity .
Synthesis Analysis
Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using multi-component reactions. For instance, a related piperazine derivative was synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst in ethanol . This suggests that the compound of interest could potentially be synthesized through a similar multi-step process involving the condensation of appropriate precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, a structurally similar compound with a piperazine ring and a fluorophenyl group was found to have a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . This information can be indicative of the possible conformational preferences of the compound , which may also exhibit a planar aromatic system and a well-defined piperazine conformation.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the tetrazole and piperazine moieties. Tetrazoles are known to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, due to the presence of nitrogen atoms with lone pairs . Piperazine derivatives can undergo reactions at the nitrogen atoms, such as alkylation or acylation, which can be used to further modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a fluorine atom typically increases the lipophilicity and could affect the compound's ability to cross biological membranes . The piperazine core is known to impart basicity to the molecule, which could influence its solubility and interaction with biological targets . The tetrazole ring is a bioisostere for the carboxylate group and can impact the compound's acidity and binding to biological receptors .
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibitory Activities
A study by Mekky and Sanad (2020) investigated compounds with a similar structure, focusing on their antibacterial and biofilm inhibitory activities. They found that specific derivatives showed significant antibacterial efficacy against various strains like E. coli and S. aureus. Additionally, these compounds exhibited more effective biofilm inhibition than Ciprofloxacin, an established antibiotic (Mekky & Sanad, 2020).
Synthesis and Characterization for Medicinal Chemistry
A compound structurally akin to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one was synthesized and characterized for its potential in medicinal chemistry. Balaraju et al. (2019) highlighted the importance of Piperazine-1-yl-1H-indazole derivatives, demonstrating their synthesis process and presenting docking studies for the compound (Balaraju, Kalyani, & Laxminarayana, 2019).
X-ray Diffraction and Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and characterized a related compound using techniques like LCMS, NMR, and X-ray diffraction. Their study also included an evaluation of the compound's antibacterial and anthelmintic activities, revealing moderate effectiveness in these areas (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Anticancer Evaluation
Turov's research in 2020 explored the anticancer activity of compounds with piperazine substituents. The study, part of an international program, found that certain compounds with a piperazine substituent showed significant efficacy against various cancer cell lines, suggesting potential applications in cancer treatment (Turov, 2020).
Synthesis for Potential Antimicrobial Agents
In 2021, Zaidi et al. synthesized novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons. They demonstrated these compounds' effectiveness as antimicrobial agents, comparing their efficacy to conventional medicines (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-17(2,3)16(25)23-9-7-22(8-10-23)12-15-19-20-21-24(15)14-6-4-5-13(18)11-14/h4-6,11H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSXHQOIXKUQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)
![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)


![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)